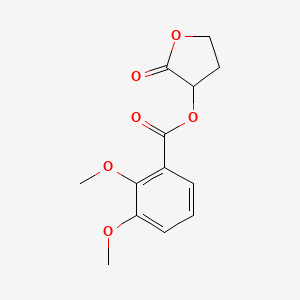

(2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate

Beschreibung

"(2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate" is an ester derivative combining a tetrahydrofuranone (2-oxooxolan-3-yl) moiety with a 2,3-dimethoxybenzoate group. The compound’s structure features two methoxy groups at the 2- and 3-positions of the benzene ring, which significantly influence its electronic and steric properties.

Eigenschaften

IUPAC Name |

(2-oxooxolan-3-yl) 2,3-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O6/c1-16-9-5-3-4-8(11(9)17-2)12(14)19-10-6-7-18-13(10)15/h3-5,10H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIJHURKOFAVEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)OC2CCOC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate typically involves the esterification of 2,3-dimethoxybenzoic acid with 2-oxooxolan-3-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

(2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Effects of Methoxy Group Positioning

The position of methoxy groups on the benzoate ring critically determines physicochemical behavior. Comparative studies on Cu(II) complexes of 2,3-, 3,5-, and 2,6-dimethoxybenzoates reveal distinct trends:

- Solubility : 3,5-dimethoxybenzoates exhibit the lowest solubility (10⁻⁵ mol·dm⁻³), while 2,6-dimethoxybenzoates are the most soluble (10⁻² mol·dm⁻³). 2,3-Dimethoxybenzoates fall between these extremes, attributed to inductive and mesomeric effects modulating electron density and steric hindrance .

- Magnetic Properties : All three derivatives form dimeric Cu(II) complexes with antiferromagnetic interactions. The 2,3- and 2,6-dimethoxybenzoates display lower effective magnetic moments (µeff = 1.47 BM at 296–303 K) compared to 3,5-dimethoxybenzoate (µeff = 1.75 BM at 298 K). This difference arises from stronger covalent metal-oxygen bonds in 2,3- and 2,6-derivatives, which enhance orbital overlap and reduce unpaired electron interactions .

Thermal Stability and Dehydration Behavior

Thermogravimetric analyses of Cu(II) dimethoxybenzoates show divergent dehydration pathways:

- 3,5-Dimethoxybenzoate : Loses two water molecules (CuL₂·2H₂O → CuL₂ → CuO).

- 2,6-Dimethoxybenzoate : Loses one water molecule (CuL₂·H₂O → CuL₂ → CuO).

These variations correlate with the coordination environment: water molecules in 3,5-derivatives occupy outer coordination spheres, whereas 2,6-derivatives retain inner-sphere hydration .

Comparative Data Table

| Property | 2,3-Dimethoxybenzoate Derivative | 3,5-Dimethoxybenzoate Derivative | 2,6-Dimethoxybenzoate Derivative |

|---|---|---|---|

| Solubility (mol·dm⁻³) | ~10⁻³ | ~10⁻⁵ | ~10⁻² |

| µeff (BM, room temp) | 1.47 | 1.75 | 1.47 |

| Dehydration Steps | Not reported | 2 H₂O lost | 1 H₂O lost |

| Coordination Geometry | Bidentate bridging carboxylate | Bidentate bridging carboxylate | Bidentate bridging carboxylate |

Data sourced from Cu(II) complex studies .

Steric and Electronic Contributions

- 2,3-Dimethoxybenzoate : Adjacent methoxy groups create steric hindrance, reducing solubility but enhancing electron delocalization via conjugation. This stabilizes dimeric structures in metal complexes.

- 3,5-Dimethoxybenzoate : Para-substituted methoxy groups minimize steric effects but maximize inductive electron withdrawal, lowering solubility and weakening metal-oxygen bonds.

- 2,6-Dimethoxybenzoate : Symmetric substitution reduces steric strain, favoring higher solubility and stronger metal-ligand interactions .

Research Findings and Implications

Antiferromagnetic Behavior: The dimeric Cu(II) complexes of 2,3-dimethoxybenzoate exhibit antiferromagnetic coupling (Bleaney-Bowers model), with exchange integral (J) values comparable to other carboxylate-bridged systems.

Synthetic Utility : The 2,3-dimethoxybenzoate group’s electronic profile may enhance reactivity in esterification or hydrolysis reactions, though direct studies on "(2-Oxooxolan-3-yl) 2,3-dimethoxybenzoate" are needed.

Biological Relevance: Dimethoxybenzoate derivatives are precursors in pharmaceutical synthesis (e.g., anticoagulants, anti-inflammatory agents). The tetrahydrofuranone moiety could further modulate bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.